2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid
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Overview
Description
“2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid” is a chemical compound with a molecular weight of 271.36 . It is a powder at room temperature . The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a tert-butoxycarbonyl group, a 4-methylphenyl group, and an amino acetic acid group .Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 271.36 .Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from reacting with other functional groups present in the molecule .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical pathways where the protection of amines is required .
Pharmacokinetics
The boc group is typically removed from the amine group in the final stages of synthesis using strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by these factors.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific amine that the BOC group is protecting. By protecting the amine group during synthesis, the BOC group allows for the successful creation of complex organic molecules .
Action Environment
The action of the BOC group is influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group requires the presence of strong acids . Therefore, both the efficacy and stability of the compound’s action are dependent on these environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid plays a significant role in biochemical reactions . It is involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The tert-butoxycarbonyl (BOC) group in the compound is an acid-labile protecting group used in organic synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the BOC group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUPXHSUBTKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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